molecular formula C14H16ClN B2415949 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] CAS No. 404912-93-2

1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]

Cat. No.: B2415949
CAS No.: 404912-93-2
M. Wt: 233.74
InChI Key: UCHUHOBELGVALR-UHFFFAOYSA-N
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Description

1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an isoquinoline moiety.

Properties

IUPAC Name

1-(chloromethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN/c15-10-13-12-6-2-1-5-11(12)9-14(16-13)7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHUHOBELGVALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] typically involves the cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and spirocyclic isoquinolines . These compounds share similar structural features but differ in their specific substituents and ring systems. The uniqueness of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] lies in its chloromethyl group and the specific fusion of the cyclopentane and isoquinoline rings, which confer distinct chemical and biological properties.

Similar compounds include:

Biological Activity

The compound 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Synthesis

1'-(Chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] features a unique spirocyclic structure that contributes to its biological properties. The synthesis typically involves a multi-step process that may include cyclization reactions and functional group modifications. For instance, derivatives of spirocyclic compounds have been synthesized using chloromethylation reactions and subsequent cyclization steps to enhance their biological activity .

Antibacterial Activity

Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for various derivatives were evaluated against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics such as amoxicillin.

CompoundBacterial StrainMIC (µg/mL)
Spirocyclopentane DerivativeE. coli8-32
Spirocyclohexane DerivativeE. coli16-32
Reference (Amoxicillin)E. coli4

These findings suggest that the incorporation of chloromethyl groups into the spirocyclic framework enhances antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, spirocyclic compounds have shown promising antifungal activity. The antifungal efficacy was assessed against various yeast and fungal strains, with MIC values indicating potent activity.

CompoundFungal StrainMIC (µg/mL)
Spirocyclopentane DerivativeC. albicans4
Spirocyclohexane DerivativeC. tropicalis8
Reference (Clotrimazole)C. albicans4

The results demonstrated that some derivatives exhibited antifungal activity superior to that of the reference drug clotrimazole .

Cytotoxic Activity

The cytotoxicity of 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] and its derivatives was evaluated using the MTT assay against normal human cell lines. The IC50 values were found to be in the range of 394.98–460.23 µM, indicating a relatively high safety profile compared to doxorubicin, which had an IC50 of 432.10 µM.

CompoundCell LineIC50 (µM)
Spirocyclic DerivativeWISH (Normal Liver Cells)394.98 - 460.23
Reference (Doxorubicin)WISH (Normal Liver Cells)432.10

This suggests that while these compounds possess biological activity, they also maintain a level of safety towards normal cells .

Case Studies

Several case studies have highlighted the potential applications of spirocyclic compounds in therapeutic settings:

  • Case Study 1 : A study on a series of spiro[cyclopentane-1,3'-isoquinoline] derivatives revealed significant improvement in antibacterial activity when chloromethyl groups were introduced at specific positions on the isoquinoline ring.
  • Case Study 2 : Another investigation focused on the antifungal properties of these compounds against drug-resistant strains of Candida species, showing promising results that warrant further exploration for clinical applications.

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